molecular formula C5H8N4 B2988332 4-N-methylpyrimidine-4,6-diamine CAS No. 66131-69-9

4-N-methylpyrimidine-4,6-diamine

Cat. No.: B2988332
CAS No.: 66131-69-9
M. Wt: 124.147
InChI Key: OWHSQUDSJWIYDC-UHFFFAOYSA-N
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Description

4-N-methylpyrimidine-4,6-diamine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are important building blocks in the field of medicinal chemistry due to their presence in nucleic acids (DNA and RNA) and their role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-methylpyrimidine-4,6-diamine typically involves the reaction of 4,6-dichloropyrimidine with methylamine under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by the methylamine group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-N-methylpyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-N-methylpyrimidine-4,6-diamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential role in biological processes and as a probe for understanding enzyme mechanisms.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-N-methylpyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-N-methylpyrimidine-4,6-diamine is unique due to the presence of the N-methyl group, which can influence its electronic properties and interactions with biological targets. This structural feature may enhance its potency and selectivity in various applications compared to its analogs .

Properties

IUPAC Name

4-N-methylpyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-7-5-2-4(6)8-3-9-5/h2-3H,1H3,(H3,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHSQUDSJWIYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66131-69-9
Record name 4-N-methylpyrimidine-4,6-diamine
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